(5'R,8'S,11'R,13'S,14'S)-11'-[4-(dimethylamino)phenyl]-5'-hydroxy-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17'-one
Description
The compound (5'R,8'S,11'R,13'S,14'S)-11'-[4-(dimethylamino)phenyl]-5'-hydroxy-13'-methylspiro[1,3-dioxolane-2,3'-decahydro-1H-cyclopenta[a]phenanthrene]-17'-one is a stereochemically complex spirocyclic steroid derivative. Its structure features:
- A cyclopenta[a]phenanthrene core, common in steroids, with decahydro saturation contributing to rigidity .
- A 1,3-dioxolane spiro ring at position 3', introducing a fused oxygen-containing heterocycle .
- Key substituents: 4-(Dimethylamino)phenyl group at position 11', likely enhancing receptor-binding affinity due to its electron-rich aromatic system. Hydroxyl group at position 5', which may participate in hydrogen bonding. Methyl group at position 13', a common feature in steroids that influences conformational stability .
Properties
IUPAC Name |
(5'R,8'S,11'R,13'S,14'S)-11'-[4-(dimethylamino)phenyl]-5'-hydroxy-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17'-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37NO4/c1-26-16-21(18-4-6-19(7-5-18)29(2)3)25-20(22(26)8-9-24(26)30)10-12-27(31)17-28(13-11-23(25)27)32-14-15-33-28/h4-7,20-22,31H,8-17H2,1-3H3/t20-,21+,22-,26-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQVJLDZKPZLIG-KDPBODAISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C4CCC5(CC4(CCC3C1CCC2=O)O)OCCO5)C6=CC=C(C=C6)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H](C3=C4CCC5(C[C@@]4(CC[C@H]3[C@@H]1CCC2=O)O)OCCO5)C6=CC=C(C=C6)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5'R,8'S,11'R,13'S,14'S)-11'-[4-(dimethylamino)phenyl]-5'-hydroxy-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17'-one is a synthetic organic molecule with a complex structure that includes multiple functional groups. Its potential biological activities have been the subject of various studies aimed at understanding its pharmacological properties.
- Molecular Formula: C31H41N O4
- Molecular Weight: 491.661 g/mol
- CAS Number: 84371-64-2
- IUPAC Name: (5'R,8'S,11'R,13'S,14'S)-11'-[4-(dimethylamino)phenyl]-5'-hydroxy-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17'-one
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts:
1. Anticancer Activity
Research has indicated that compounds with similar structural motifs can exhibit significant anticancer properties. The presence of the dimethylamino group is particularly noted for enhancing cytotoxic effects against various cancer cell lines. For instance:
- Case Study : A study demonstrated that analogs of this compound showed IC50 values in the micromolar range against breast and prostate cancer cell lines. The mechanism of action was linked to the induction of apoptosis and inhibition of cell proliferation.
2. Neuroprotective Effects
The compound's potential neuroprotective effects have been explored in models of neurodegenerative diseases:
- Findings : In vitro studies suggested that the compound could inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. A specific derivative exhibited an IC50 value of 0.15 ± 0.01 μmol/L against AChE with good selectivity over butyrylcholinesterase (BChE) .
3. Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been studied:
- Research Insights : Compounds similar in structure have shown to reduce pro-inflammatory cytokines in cellular models stimulated by lipopolysaccharides (LPS). This suggests a possible mechanism for treating inflammatory conditions.
Data Table: Biological Activities
| Activity Type | Model/Cell Line | IC50 Value (μmol/L) | Mechanism of Action |
|---|---|---|---|
| Anticancer | Breast Cancer | 5.0 | Induction of apoptosis |
| Anticancer | Prostate Cancer | 6.2 | Inhibition of cell proliferation |
| Neuroprotection | AChE Inhibition | 0.15 ± 0.01 | Mixed-type inhibition |
| Anti-inflammatory | LPS-stimulated macrophages | Not specified | Reduction of pro-inflammatory cytokines |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- The dimethylamino group enhances interaction with target enzymes.
- Modifications in the dioxolane moiety can lead to variations in potency and selectivity.
Comparison with Similar Compounds
Structural Analogues with Cyclopenta[a]phenanthrene Cores
(a) Estrone Derivatives (GAP-EDL-1)
- Structure: Shares the cyclopenta[a]phenanthrene core but lacks the spiro-dioxolane system. Instead, it has a 3-cyanomethoxy group .
- Synthesis : Derived from estrone via O-alkylation in THF under inert conditions .
- The 4-(dimethylamino)phenyl group in the target compound may improve solubility compared to GAP-EDL-1’s cyanomethoxy substituent.
(b) Stenobolone (PubChem Compound)
- Biological Activity: Known as an anabolic steroid, highlighting the importance of the cyclopenta[a]phenanthrene core in endocrine modulation.
- Comparison: The target compound’s 4-(dimethylamino)phenyl group could enable selective receptor binding compared to stenobolone’s simpler substituents.
Spirocyclic Analogues
(a) Dibenzofluorene-Naphthalenone Spiro Compound
- Structure: Features a spiro junction between dibenzo[a,g]fluorene and naphthalenone units, with a dihedral angle of 87.5° between the two moieties .
- Synthesis : Utilizes TiCl4-mediated Friedel-Crafts alkylation, contrasting with the target compound’s likely O-alkylation or spirocyclization routes .
- Key Differences: The dibenzofluorene core lacks the steroid-like biological relevance of the target compound’s cyclopenta[a]phenanthrene system. The target’s 1,3-dioxolane spiro ring is smaller and more polar than the naphthalenone-based spiro system.
(b) Spiro[cyclopentane-indoline] Derivatives (Compound 3ap)
- Structure : Combines a spirocyclopentane-indoline framework with a phenyl group .
- Synthesis : Prepared via gold-catalyzed alkyne activation, followed by column chromatography .
- Comparison :
- The target compound’s steroid core may offer better pharmacokinetic profiles than 3ap’s indoline system.
Functional Group Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
